molecular formula C10H9NO2 B1401135 2-(2-Formyl-4-methylphenoxy)acetonitrile CAS No. 1204351-35-8

2-(2-Formyl-4-methylphenoxy)acetonitrile

Cat. No.: B1401135
CAS No.: 1204351-35-8
M. Wt: 175.18 g/mol
InChI Key: BMWQPDVNCAWFRY-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO2. It is a derivative of phenoxyacetonitrile, characterized by the presence of a formyl group and a methyl group on the phenyl ring.

Preparation Methods

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile involves several chemical reactions. One common method starts with 4-methylphenol, which undergoes formylation to introduce the formyl group at the ortho position. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-(2-Formyl-4-methylphenoxy)acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Formyl-4-methylphenoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

2-(2-Formyl-4-methylphenoxy)acetonitrile can be compared with other phenoxyacetonitrile derivatives, such as:

    2-(2-Formyl-4-methoxyphenoxy)acetonitrile: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.

    2-(2-Formyl-4-chlorophenoxy)acetonitrile:

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications.

Properties

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQPDVNCAWFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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